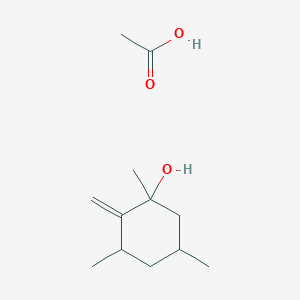
Acetic acid;1,3,5-trimethyl-2-methylidenecyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;1,3,5-trimethyl-2-methylidenecyclohexan-1-ol is a chemical compound that belongs to the class of organic compounds known as cycloalkanes. Cycloalkanes are hydrocarbons with carbon atoms arranged in a ring structure. This particular compound features a cyclohexane ring with three methyl groups and a methylene group attached, along with an acetic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1,3,5-trimethyl-2-methylidenecyclohexan-1-ol can be achieved through various organic synthesis techniques. One common method involves the alkylation of a cyclohexane derivative with appropriate reagents to introduce the methyl and methylene groups. The acetic acid functional group can be introduced through esterification or other suitable reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis processes. These processes may include the use of catalysts to enhance reaction rates and yields. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;1,3,5-trimethyl-2-methylidenecyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (OH⁻, NH₃)
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Acetic acid;1,3,5-trimethyl-2-methylidenecyclohexan-1-ol has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;1,3,5-trimethyl-2-methylidenecyclohexan-1-ol involves its interaction with molecular targets and pathways within biological systems. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The specific pathways and targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane: A simple cycloalkane with a six-membered ring.
1,3,5-Trimethylcyclohexane: A cyclohexane derivative with three methyl groups.
2-Methylidenecyclohexanol: A cyclohexane derivative with a methylene and hydroxyl group.
Uniqueness
Acetic acid;1,3,5-trimethyl-2-methylidenecyclohexan-1-ol is unique due to its combination of functional groups and ring structure. This uniqueness imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
89441-66-7 |
|---|---|
Molecular Formula |
C12H22O3 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
acetic acid;1,3,5-trimethyl-2-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C10H18O.C2H4O2/c1-7-5-8(2)9(3)10(4,11)6-7;1-2(3)4/h7-8,11H,3,5-6H2,1-2,4H3;1H3,(H,3,4) |
InChI Key |
WQJOTBJFPTWQIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(=C)C(C1)(C)O)C.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















